molecular formula C20H18N4O2S B2816410 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034560-70-6

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2816410
CAS No.: 2034560-70-6
M. Wt: 378.45
InChI Key: XQKMNGRWHLYKIZ-UHFFFAOYSA-N
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Description

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzimidazole, pyrrolidine, thiophene, and isoxazole moieties, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and isoxazole intermediates, followed by their coupling with the pyrrolidine and thiophene units. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its diverse functional groups. It may serve as a probe or inhibitor in various biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers, contributing to the development of new technologies.

Mechanism of Action

The mechanism of action of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to bind to various sites, modulating the activity of its targets. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Similar Compounds

    (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(pyridin-2-yl)isoxazol-3-yl)methanone: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its structural diversity allows for a wide range of interactions with biological targets, making it a valuable compound in multiple research fields.

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-21-15-5-2-3-6-17(15)24(13)14-8-9-23(12-14)20(25)16-11-18(26-22-16)19-7-4-10-27-19/h2-7,10-11,14H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKMNGRWHLYKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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